molecular formula C10H14N2 B12338513 1-N-cyclopropyl-4-methylbenzene-1,2-diamine

1-N-cyclopropyl-4-methylbenzene-1,2-diamine

Cat. No.: B12338513
M. Wt: 162.23 g/mol
InChI Key: QGDWUJVUOISPQE-UHFFFAOYSA-N
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Description

1-N-cyclopropyl-4-methylbenzene-1,2-diamine is an organic compound with the molecular formula C10H14N2. It is a derivative of benzene, featuring a cyclopropyl group and a methyl group attached to the benzene ring, along with two amine groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-N-cyclopropyl-4-methylbenzene-1,2-diamine can be synthesized through several synthetic routes. One common method involves the cyclopropylation of 4-methylbenzene-1,2-diamine. This process typically requires the use of cyclopropyl halides and a base, such as sodium hydride, under anhydrous conditions to facilitate the substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-N-cyclopropyl-4-methylbenzene-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of substituted benzene derivatives.

Scientific Research Applications

1-N-cyclopropyl-4-methylbenzene-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, often involves this compound.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-N-cyclopropyl-4-methylbenzene-1,2-diamine exerts its effects involves interactions with specific molecular targets. The amine groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. Additionally, the cyclopropyl and methyl groups may influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    N-methylbenzene-1,2-diamine: This compound is similar in structure but lacks the cyclopropyl group.

    4-methyl-1,2-benzenediamine: Similar to 1-N-cyclopropyl-4-methylbenzene-1,2-diamine but without the cyclopropyl group.

    1,2-diaminobenzene: A simpler structure with only the amine groups attached to the benzene ring.

Uniqueness

This compound is unique due to the presence of both the cyclopropyl and methyl groups, which can significantly influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

1-N-cyclopropyl-4-methylbenzene-1,2-diamine

InChI

InChI=1S/C10H14N2/c1-7-2-5-10(9(11)6-7)12-8-3-4-8/h2,5-6,8,12H,3-4,11H2,1H3

InChI Key

QGDWUJVUOISPQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2CC2)N

Origin of Product

United States

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